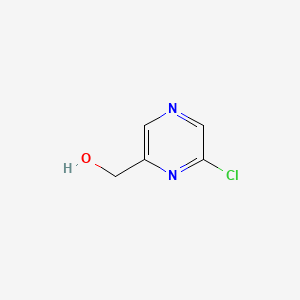

(6-Chloropyrazin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

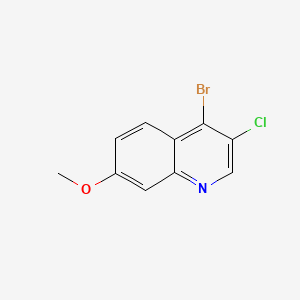

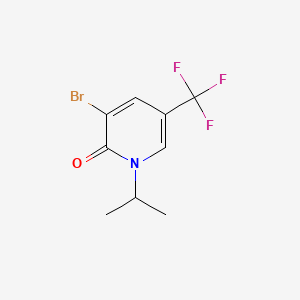

“(6-Chloropyrazin-2-yl)methanol” is a chemical compound with the molecular formula C5H5ClN2O . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .

Synthesis Analysis

The synthesis of “this compound” involves several steps, including the use of specific reagents and conditions . The exact process can vary depending on the desired end product and the specific requirements of the reaction .Molecular Structure Analysis

The molecular structure of “this compound” is determined by its chemical formula, C5H5ClN2O . This structure can be analyzed using various techniques, such as X-ray crystallography, to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis

“this compound” can participate in a variety of chemical reactions . These reactions can be analyzed to understand the behavior of the compound under different conditions and to predict its reactivity with other substances .Physical And Chemical Properties Analysis

“this compound” has a boiling point of 255.7±35.0℃ (760 Torr), a density of 1.422±0.06 g/cm3 (20 ºC 760 Torr), and a flash point of 108.5±25.9℃ . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Microwave-Assisted Synthesis in Pharmaceuticals

A study by H. K. Sharma and M. Sharma (2014) highlights a microwave-assisted one-pot synthesis method for pharmaceutical pyrazole derivatives using (6-Chloropyrazin-2-yl)methanol. This efficient synthesis approach provides high yields through a cyclocondensation reaction, demonstrating the compound's utility in creating complex pharmaceutical derivatives with potential therapeutic applications Sharma & Sharma, 2014.

Crystal Structure Analysis

Research by C. Ton and M. Bolte (2010) and A. Pretscher et al. (2001) explores the crystal structure of compounds involving this compound derivatives. These studies provide insights into the molecular arrangements and hydrogen bonding patterns, contributing to a deeper understanding of the compound's interactions and stability in various forms Ton & Bolte, 2010; Pretscher et al., 2001.

Antimicrobial and Analgesic Activity

N. Jayanna et al. (2013) synthesized novel derivatives using this compound and evaluated their antimicrobial and analgesic activities. The study revealed that specific derivatives exhibit pronounced antimicrobial and analgesic effects, suggesting the potential for developing new therapeutic agents Jayanna et al., 2013.

Anticancer and Antimicrobial Agents

Kanubhai D. Katariya et al. (2021) explored the synthesis of heterocyclic compounds containing this compound, showing significant anticancer and antimicrobial properties. The study emphasizes the versatility of the compound in creating biologically active molecules for potential pharmaceutical applications Katariya et al., 2021.

Molecular Docking and Spectroscopic Analysis

C. Sivakumar et al. (2021) combined experimental and theoretical vibrational studies on molecules derived from this compound. Their research, including molecular docking and spectroscopic analysis, contributes to understanding the molecular interactions and stability of these compounds, highlighting their potential in drug design and material science Sivakumar et al., 2021.

Safety and Hazards

properties

IUPAC Name |

(6-chloropyrazin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-2-7-1-4(3-9)8-5/h1-2,9H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBGOKJSSNIORL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720302 |

Source

|

| Record name | (6-Chloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240602-95-2 |

Source

|

| Record name | (6-Chloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B572311.png)

![3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one](/img/structure/B572320.png)